![molecular formula C11H11F2NO3 B8486011 N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine](/img/structure/B8486011.png)
N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine is a chemical compound known for its role as a γ-secretase inhibitor. This compound is often used in scientific research, particularly in studies related to neuronal differentiation and Alzheimer’s disease. Its chemical formula is C23H26F2N2O4, and it has a molecular weight of 432.46 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine typically involves the coupling of 3,5-difluorophenylacetic acid with L-alanine. This reaction is often facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine is widely used in scientific research due to its role as a γ-secretase inhibitor. Some of its applications include:
Neuroscience: It is used to study neuronal differentiation and the development of neural cells.
Alzheimer’s Disease Research: The compound helps in understanding the role of γ-secretase in the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease.
Stem Cell Research: It is used in protocols to derive cortical neurons from human pluripotent stem cells (hPSCs) and to maintain hepatocytes in culture
Mecanismo De Acción
N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine exerts its effects by inhibiting γ-secretase, an enzyme complex involved in the proteolytic processing of several proteins, including the amyloid precursor protein (APP). By inhibiting γ-secretase, the compound reduces the production of amyloid-beta peptides, which are associated with the pathogenesis of Alzheimer’s disease. The inhibition of γ-secretase also affects Notch signaling, which plays a crucial role in cell differentiation and development .
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(3,5-Difluorophenyl)acetyl]-L-alanyl-2-phenylglycine 1,1-dimethylethyl ester: Another γ-secretase inhibitor with similar applications in Alzheimer’s disease research.
DAPT: A well-known γ-secretase inhibitor used in various research studies.
Uniqueness
N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine is unique due to its specific structure, which allows it to effectively inhibit γ-secretase without affecting other proteases. This specificity makes it a valuable tool in research focused on Alzheimer’s disease and neuronal differentiation .
Propiedades
Fórmula molecular |
C11H11F2NO3 |
|---|---|
Peso molecular |
243.21 g/mol |
Nombre IUPAC |
2-[[2-(3,5-difluorophenyl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C11H11F2NO3/c1-6(11(16)17)14-10(15)4-7-2-8(12)5-9(13)3-7/h2-3,5-6H,4H2,1H3,(H,14,15)(H,16,17) |
Clave InChI |
WMFFVAZKIWXNQV-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)NC(=O)CC1=CC(=CC(=C1)F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
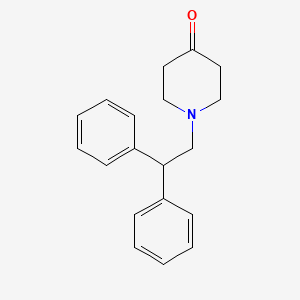
![4-[(5-Phenylpentyl)amino]benzoic acid](/img/structure/B8485934.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-methyluridine](/img/structure/B8485944.png)
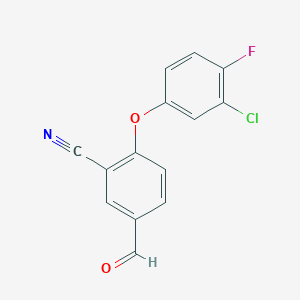
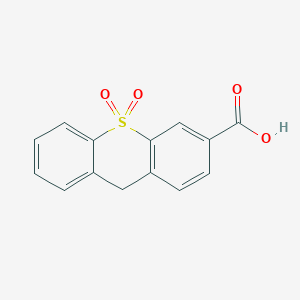
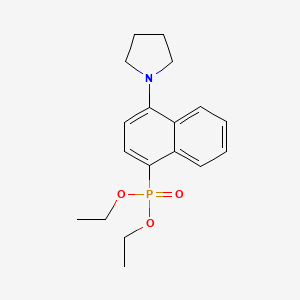
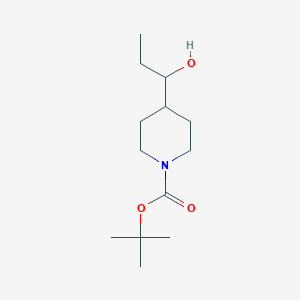
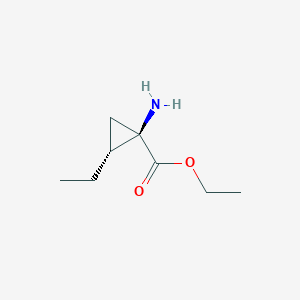
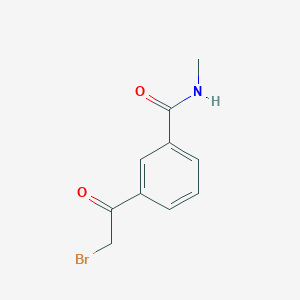
![ethyl 3-[4-[3-(3,4-dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoate](/img/structure/B8485989.png)
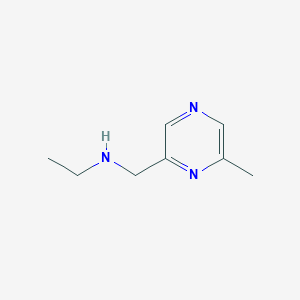
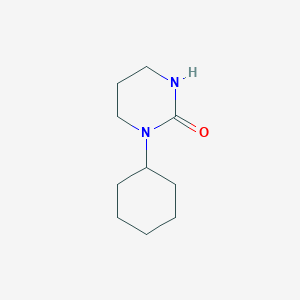
![{[(3,3,3-Trifluoroprop-1-en-1-yl)oxy]methyl}benzene](/img/structure/B8486013.png)
![6'-(3-Fluoropropoxy)-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B8486016.png)
